An In-depth Technical Guide to 2-(2-Fluorophenyl)azetidine (CAS Number 1270489-49-0)
An In-depth Technical Guide to 2-(2-Fluorophenyl)azetidine (CAS Number 1270489-49-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Azetidine Scaffold - A Privileged Motif in Modern Medicinal Chemistry
The four-membered saturated nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone in contemporary drug discovery.[1] Its inherent ring strain, while lending a degree of reactivity, provides a unique conformational rigidity that is highly sought after in the design of novel therapeutics. This constrained geometry allows for precise vectoring of substituents, enabling enhanced target engagement and improved physicochemical properties.[2] Several FDA-approved drugs incorporate the azetidine motif, a testament to its utility in overcoming challenges in metabolic stability, solubility, and target selectivity. This guide focuses on a specific, commercially available azetidine derivative, 2-(2-fluorophenyl)azetidine, providing a comprehensive overview of its properties and potential applications for researchers in the pharmaceutical sciences.
Core Compound Identification and Physicochemical Properties
CAS Number: 1270489-49-0 Systematic Name: 2-(2-fluorophenyl)azetidine
This compound is a substituted azetidine, featuring a 2-fluorophenyl group at the 2-position of the azetidine ring. The presence of the fluorine atom can significantly influence the molecule's electronic properties and its potential interactions with biological targets.
Table 1: Physicochemical Properties of 2-(2-Fluorophenyl)azetidine and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Source |
| Molecular Formula | C₉H₁₀FN | C₉H₁₁ClFN | Supplier Data |
| Molecular Weight | 151.18 g/mol | 187.64 g/mol | Computed by PubChem[3] |
| Appearance | No Data Available | No Data Available | - |
| Melting Point | No Data Available | No Data Available | - |
| Boiling Point | No Data Available | No Data Available | - |
| Solubility | No Data Available | No Data Available | - |
| pKa (Conjugate Acid) | No Data Available | No Data Available | - |
| LogP | No Data Available | No Data Available | - |
| SMILES | FC1=CC=CC=C1C2CCN2 | C1CNC1C2=CC=CC=C2F.Cl | Supplier Data, PubChem[3] |
Synthesis Strategies for the Azetidine Core
While a specific, detailed experimental protocol for the synthesis of 2-(2-fluorophenyl)azetidine is not extensively documented in peer-reviewed literature, general methodologies for the synthesis of 2-substituted azetidines are well-established. These methods typically involve intramolecular cyclization reactions.
One common approach involves the cyclization of γ-amino alcohols or their derivatives. The synthesis would likely proceed through the following conceptual steps:
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Preparation of a suitable precursor: This would likely be a 4-amino-1-(2-fluorophenyl)-butan-1-ol derivative.
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Activation of the hydroxyl group: The hydroxyl group would be converted into a good leaving group, such as a tosylate or mesylate.
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Intramolecular nucleophilic substitution: The amino group would then displace the leaving group in an intramolecular fashion to form the azetidine ring.
Alternative strategies for azetidine synthesis include:
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[2+2] Cycloadditions: The reaction of an imine with an alkene, known as the aza Paternò–Büchi reaction, can directly form the azetidine ring.[4]
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Ring expansion of aziridines: Certain aziridine derivatives can be induced to undergo ring expansion to form azetidines.
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Reduction of β-lactams: The corresponding β-lactam (azetidin-2-one) can be reduced to the azetidine.
Experimental Protocol: General Synthesis of a 2-Arylazetidine via Intramolecular Cyclization (Illustrative)
Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of 2-(2-fluorophenyl)azetidine.
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Step 1: Synthesis of the Precursor. A suitable starting material, such as 1-(2-fluorophenyl)but-3-en-1-ol, would be subjected to a hydroboration-oxidation reaction to introduce a terminal hydroxyl group, followed by conversion of the hydroxyl to an amine, and protection of the amine.
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Step 2: Activation of the Benzylic Alcohol. The benzylic hydroxyl group of the precursor is converted to a leaving group (e.g., by reaction with p-toluenesulfonyl chloride in the presence of a base like triethylamine).
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Step 3: Deprotection and Cyclization. The protecting group on the amine is removed, and the resulting free amine undergoes intramolecular cyclization to form the 2-(2-fluorophenyl)azetidine ring. The reaction is typically carried out in a suitable solvent and may require heating.
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Step 4: Purification. The crude product is purified by column chromatography or distillation to yield the desired 2-(2-fluorophenyl)azetidine.
Caption: Generalized workflow for the synthesis of 2-substituted azetidines.
Biological Activity and Potential Applications in Drug Discovery
While there is no specific biological data available for 2-(2-fluorophenyl)azetidine, the broader class of azetidine-containing molecules has shown significant promise in a variety of therapeutic areas. The inclusion of an azetidine ring can be a strategic decision in drug design to:
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Improve Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.
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Enhance Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility.
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Optimize Target Binding: The rigid structure of the azetidine ring can lock a molecule into a bioactive conformation, leading to higher affinity and selectivity for its biological target.
Azetidine derivatives have been investigated for a range of biological activities, including:
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Antibacterial and Antifungal Agents: The azetidin-2-one (β-lactam) core is a well-known pharmacophore in antibiotics.[5]
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Anti-inflammatory and Antitubercular Activity: Certain azetidin-2-one derivatives have shown potential as anti-inflammatory and antitubercular agents.[1]
-
Janus Kinase (JAK) Inhibition: Patents have described azetidine derivatives as inhibitors of JAKs, which are implicated in inflammatory and autoimmune disorders.[6][7]
Given that 2-(2-fluorophenyl)azetidine is a readily available building block, its primary application is likely as a starting material for the synthesis of more complex molecules with potential therapeutic value. The 2-fluorophenyl moiety is a common substituent in medicinal chemistry, often introduced to modulate lipophilicity and engage in specific interactions with protein targets.
Caption: Potential therapeutic areas for azetidine-containing compounds.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Inhalation: Avoid inhaling dust, fumes, or vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.[8]
It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion and Future Perspectives
2-(2-Fluorophenyl)azetidine (CAS 1270489-49-0) is a valuable building block for medicinal chemists and drug discovery scientists. While detailed studies on its specific properties and biological activities are currently limited, its structural features—the conformationally constrained azetidine ring and the electronically modified fluorophenyl group—make it an attractive starting point for the synthesis of novel therapeutic agents. As the importance of three-dimensional molecular architecture in drug design continues to grow, we can anticipate that scaffolds such as 2-(2-fluorophenyl)azetidine will play an increasingly significant role in the development of the next generation of medicines. Further research into the synthesis, functionalization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
- Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282.
- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH. (URL not provided)
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (URL not provided)
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL not provided)
- US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google P
-
2-(2-Fluorophenyl)azetidine hydrochloride | C9H11ClFN | CID 73994654 - PubChem. [Link]
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (URL not provided)
- Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (URL not provided)
- Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) - NIH. (URL not provided)
-
Azetidine - Wikipedia. [Link]
- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived
- MSDS UHP231 D-Azetidine-2-carboxylic acid.
- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (URL not provided)
- CN102026999A - Azetidine and cyclobutane derivatives as JAK inhibitors - Google P
- Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC. (URL not provided)
- (R)-Azetidine-2-carboxylic acid-SDS-MedChemExpress. (URL not provided)
- 1270461-03-4|2-(3-Fluorophenyl)azetidine|BLD Pharm. (URL not provided)
-
Chemical Properties of Azetidine (CAS 503-29-7) - Cheméo. [Link]
-
Azetidine | C3H7N | CID 10422 - PubChem - NIH. [Link]
- 2-(2-Fluorophenyl)azetidine - CAS:1270489-49-0 - 江苏氩氪氙材料科技有限公司. (URL not provided)
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